2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride
Description
2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride is a synthetic organic compound featuring an imidazole ring linked to a ketone group substituted with a 3-methylphenyl moiety, forming a hydrochloride salt. The molecular formula is C₁₂H₁₃ClN₂O, with a molecular weight of 248.70 g/mol (estimated from structural analogs in and ). The compound’s structure comprises:
- A 3-methylphenyl group (providing aromatic bulk and lipophilicity).
- A ketone group at the α-position, which may influence reactivity and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-9-3-2-4-10(7-9)11(15)8-12-13-5-6-14-12;/h2-7H,8H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRYWOIXRWWJPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2=NC=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the imidazole ring is reacted with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions
The compound participates in reactions characteristic of its functional groups:
Imidazole Ring Reactivity
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Coordination chemistry : The imidazole nitrogen acts as a ligand for metal ions (e.g., Zn²⁺, Cu²⁺), forming complexes relevant to catalytic or biological systems.
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Electrophilic substitution : The C-4/C-5 positions of the imidazole ring undergo halogenation or nitration under acidic conditions.
Ketone Group Reactivity
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Nucleophilic addition : The carbonyl group reacts with Grignard reagents or hydrides (e.g., NaBH₄), though steric hindrance from the 3-methylphenyl group may limit reactivity.
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Schiff base formation : Condensation with primary amines forms imine derivatives, useful in medicinal chemistry .
Redox Reactions
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Reduction : The ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanol.
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Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 3-methylphenyl group may oxidize to a carboxylic acid, though this is less common due to deactivation by the methyl group.
Acid-Base Behavior
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The imidazole ring (pKa ~6.95) undergoes protonation/deprotonation, affecting solubility and reactivity.
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In aqueous HCl (pH <5), the compound exists as a water-soluble hydrochloride salt. Deprotonation in basic media regenerates the free base, which is less polar .
Stability and Degradation
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing imidazole rings exhibit antimicrobial properties. A study focusing on similar imidazole derivatives demonstrated significant activity against various bacterial strains. The mechanism often involves the disruption of microbial cell membranes, leading to cell death.
Anticancer Potential
Imidazole derivatives have been investigated for their anticancer properties. Preliminary studies suggest that 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is likely due to the compound's ability to interfere with cellular signaling pathways involved in proliferation and survival.
Neurological Disorders
The imidazole moiety is known for its role in modulating neurotransmitter systems. Compounds similar to this compound have been explored for their potential in treating neurological disorders such as anxiety and depression. The compound may act as a selective modulator of serotonin receptors, providing a pathway for therapeutic development.
Antidiabetic Effects
Emerging research has suggested that imidazole derivatives can enhance insulin sensitivity and reduce blood glucose levels. This property positions this compound as a candidate for further investigation in the management of diabetes mellitus.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function. The phenyl group may contribute to the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Aromatic Substituents : The 3-methylphenyl group in the target compound enhances lipophilicity compared to simpler analogs like 1-(1H-imidazol-2-yl)ethan-1-one hydrochloride . This modification could improve membrane permeability in biological systems.
- Ketone vs.
- Nitroimidazole Derivatives: Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () exhibit enhanced electrophilicity due to the nitro group, enabling applications in prodrug design .
Biological Activity
2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride, a compound with the CAS number 939-70-8, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, cytotoxicity, and receptor interactions.
The molecular formula of this compound is C_9H_10N_2O·HCl, with a molecular weight of 160.17 g/mol. The compound features an imidazole ring, which is known for its role in biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of imidazole compounds often exhibit significant anticancer properties. A study involving various imidazole derivatives demonstrated that certain compounds showed selective cytotoxicity against human cancer cell lines. For instance, one compound from a related series exhibited IC50 values of 6.98 µM and 8.43 µM against RT-4 and MCF-7 cell lines, respectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | RT-4 | 6.98 |
| Derivative B | MCF-7 | 8.43 |
These findings suggest that the imidazole moiety may enhance the cytotoxic effects against specific cancer types.
Receptor Interaction
The compound's interaction with dopamine receptors has been studied as well. In particular, it was found to act selectively on the D3 dopamine receptor while showing minimal activity on the D2 receptor. This selective binding profile is crucial for developing drugs aimed at treating conditions like schizophrenia and Parkinson's disease without the side effects associated with D2 receptor antagonism .
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Agonism : The compound acts as a full agonist at the D3 receptor, promoting β-arrestin translocation and G protein activation.
- Cytotoxic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways has been suggested as a possible mechanism for its anticancer effects.
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic settings:
- Dopamine Receptor Studies : A study reported that modifications to the imidazole structure could enhance selectivity towards D3 receptors while minimizing unwanted effects on D2 receptors .
- Cytotoxicity Tests : In vitro tests revealed that certain analogs of imidazole compounds exhibited promising results against multiple cancer cell lines, indicating that structural modifications can lead to enhanced activity .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-one hydrochloride?
- Methodological Answer : Synthesis optimization involves solvent selection (e.g., ethanol, DMF), catalyst use (e.g., CuI for coupling reactions), and temperature control. For example, refluxing under inert atmospheres can improve yields, as demonstrated in analogous imidazole derivatives . Purification via recrystallization or column chromatography, coupled with real-time monitoring (TLC/HPLC), ensures structural fidelity. Adjusting stoichiometric ratios of precursors (e.g., 3-methylphenylacetyl chloride and imidazole derivatives) can mitigate side reactions .
Q. Which analytical techniques are recommended for assessing purity and structural integrity?
- Methodological Answer : High-resolution techniques such as -/-NMR (to confirm substituent positions), FT-IR (to validate functional groups like ketones), and HPLC (for purity ≥95%) are critical. Elemental analysis (CHNS) and mass spectrometry (ESI-MS) provide complementary validation of molecular weight and composition, as seen in structurally related compounds .
Q. What crystallographic methods are suitable for resolving the compound’s crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is standard. Key steps include data collection at low temperatures (100 K) to minimize disorder and using Olex2 or SHELXLE for structure solution. Twinning or low-resolution data may require iterative refinement cycles, leveraging SHELXL’s constraints for imidazole ring geometry .
Advanced Research Questions
Q. How should researchers address discrepancies between computational and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or crystal packing. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to simulate NMR shifts in the gas phase and compare with experimental data. Adjust for solvent polarity using continuum models (e.g., PCM). Cross-validate with SCXRD to resolve ambiguities in substituent orientation .
Q. What strategies are effective for studying the compound’s potential biological activity?
- Methodological Answer : Leverage structural analogs (e.g., antifungal imidazole derivatives) to design assays. For antimicrobial activity, perform minimum inhibitory concentration (MIC) tests against fungal/bacterial strains. For enzyme inhibition, use fluorescence-based assays (e.g., CYP450 inhibition) or molecular docking (AutoDock Vina) to predict binding affinities to targets like lanosterol demethylase .
Q. How can degradation pathways and environmental persistence be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and UV exposure. Use LC-MS/MS to identify degradation products (e.g., hydrolyzed ketones or imidazole ring-opened intermediates). Environmental persistence can be modeled via OECD 307 guidelines (soil degradation) or QSAR tools to estimate half-lives in aquatic systems .
Q. What advanced computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM) with free-energy perturbation (FEP) to assess binding thermodynamics. For imidazole-containing compounds, prioritize protonation state analysis (pKa prediction via MarvinSketch) and docking into homology-modeled active sites. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .
Data Contradiction and Refinement
Q. How to resolve conflicting crystallographic data (e.g., disorder in the imidazole ring)?
- Methodological Answer : Apply SHELXL’s PART and SUMP constraints to model disorder. Use anisotropic displacement parameters (ADPs) for heavy atoms and isotropic for hydrogens. Validate with residual density maps () and R-factor convergence. For severe twinning, reprocess data with TWINABS and refine using a twin matrix .
Q. Why might elemental analysis results deviate from theoretical values, and how to troubleshoot?
- Methodological Answer : Deviations >0.3% indicate impurities or incomplete combustion. Re-purify via preparative HPLC or recrystallization. For hygroscopic samples, use Karl Fischer titration to quantify water content. Cross-check with X-ray photoelectron spectroscopy (XPS) for elemental composition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
